4-Amino-1H-benzo[d][1,2,3]triazol-7-ol
Description
Structure
3D Structure
Properties
Molecular Formula |
C6H6N4O |
|---|---|
Molecular Weight |
150.14 g/mol |
IUPAC Name |
7-amino-2H-benzotriazol-4-ol |
InChI |
InChI=1S/C6H6N4O/c7-3-1-2-4(11)6-5(3)8-10-9-6/h1-2,11H,7H2,(H,8,9,10) |
InChI Key |
VEWQNFHZYVJJNG-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C2=NNN=C2C(=C1)O)N |
Origin of Product |
United States |
Synthetic Methodologies for 4 Amino 1h Benzo D 1 2 3 Triazol 7 Ol and Analogues
Regioselective Introduction of Amino and Hydroxyl Groups onto the Benzotriazole (B28993) Scaffold
The precise placement of the amino and hydroxyl groups at the 4- and 7-positions of the benzotriazole ring is critical for the identity and properties of 4-Amino-1H-benzo[d] oup.comchim.itresearchgate.nettriazol-7-ol. Achieving this specific substitution pattern, known as regioselectivity, requires careful strategic planning in the synthetic route. This can be accomplished either by building the ring from an already appropriately substituted benzene (B151609) precursor or by introducing the functional groups onto a pre-existing benzotriazole scaffold.
Direct Amination and Hydroxylation Approaches to Aromatic Systems
Direct C-H functionalization is a modern and highly sought-after strategy in organic synthesis that involves the direct conversion of a carbon-hydrogen bond into a carbon-heteroatom bond, thus avoiding the need for pre-functionalized starting materials.
Direct C-H Amination: Recent advances have demonstrated the feasibility of direct C-H amination on arenes and heterocycles. Photocatalytic methods, for example, can generate aromatic N-heterocyclic radicals that add to arene C-H bonds. acs.orgacs.org Benzotriazole itself has been shown to be a suitable nitrogen source in such reactions, achieving high yields. acs.orgacs.org However, controlling the regioselectivity on a substituted benzotriazole to exclusively target the 4- and 7-positions is a significant challenge due to the multiple C-H bonds available for reaction.
Direct C-H Hydroxylation: Similarly, methods for the direct C-H hydroxylation of aromatic compounds are being developed. One such protocol uses a base-catalyzed halogen transfer to create an intermediate that can undergo nucleophilic hydroxylation. nih.gov While effective for certain N-heteroarenes and electron-deficient benzenes, directing this reaction to a specific position on the complex benzotriazole ring system requires overcoming substantial regiochemical hurdles. nih.gov The presence of the triazole ring and existing substituents would heavily influence the electronic and steric environment, making precise, dual C-H functionalization difficult.
Transformation of Precursor Functional Groups (e.g., nitro group reduction to amino, ether cleavage to hydroxyl)
A more established and controllable strategy for installing the amino and hydroxyl groups involves the transformation of precursor functionalities on a pre-formed aromatic ring. This approach offers superior regiochemical control. A plausible synthetic pathway often starts with a substituted benzene derivative, such as a dinitro- or chloro-nitro-aromatic compound. organic-chemistry.orggoogle.com
Nitro Group Reduction to Amino: The reduction of a nitro group is one of the most common and reliable methods for introducing an amino group onto an aromatic ring. A typical synthesis of a substituted benzotriazole might start from an o-phenylenediamine (B120857) precursor, which is in turn synthesized by the reduction of a 1,2-dinitrobenzene derivative. For the target molecule, a likely precursor would be a 1,2-diamino-3-methoxy-6-nitrobenzene. The benzotriazole ring can be formed via diazotization of the diamine, followed by intramolecular cyclization. The remaining nitro group can then be reduced to the target 4-amino group using a variety of established reducing agents, such as tin(II) chloride in an acidic medium or catalytic hydrogenation.
Ether Cleavage to Hydroxyl: The hydroxyl group is often introduced by the cleavage of a more stable ether group, typically a methoxy group (-OCH₃). Aryl methyl ethers are common synthetic intermediates because the methoxy group is relatively unreactive under many reaction conditions, effectively acting as a protected form of a hydroxyl group. The cleavage of this ether to reveal the hydroxyl group is a standard transformation in organic synthesis. wikipedia.org This reaction is typically achieved using strong acids like hydrobromic acid (HBr) or Lewis acids such as boron tribromide (BBr₃). In the context of synthesizing 4-Amino-1H-benzo[d] oup.comchim.itresearchgate.nettriazol-7-ol, a 7-methoxy-4-nitro-1H-benzotriazole intermediate could undergo nitro reduction followed by ether cleavage, or vice-versa, to yield the final product.
Microwave-Assisted Synthesis in Benzotriazole Chemistry
Microwave-assisted synthesis has become a valuable tool in organic chemistry, often leading to dramatic reductions in reaction times, increased product yields, and cleaner reactions compared to conventional heating methods. The application of microwave irradiation accelerates reactions by direct interaction with polar molecules, resulting in rapid and uniform heating.
In the context of benzotriazole chemistry, microwave irradiation has been successfully employed in multiple synthetic steps. For example, the formation of the benzotriazole ring itself and subsequent N-alkylation or acylation reactions can be significantly expedited. Studies comparing conventional reflux heating with microwave-assisted methods for the synthesis of benzotriazole derivatives have consistently shown the superiority of the latter. Reactions that take several hours using a heating mantle can often be completed in a matter of minutes in a microwave reactor, with yields improving substantially.
This efficiency makes microwave-assisted synthesis particularly attractive for the rapid generation of libraries of benzotriazole analogues for research and drug discovery purposes.
Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis for a Benzotriazole Derivative
| Step | Method | Power/Temp | Time | Yield |
| Synthesis of 1-chloromethylbenzotriazole | Conventional (Reflux) | - | 6 hours | 62% |
| Synthesis of 1-chloromethylbenzotriazole | Microwave | 180 W | 4 min 20 sec | 84% |
This interactive table is based on data for the synthesis of a related benzotriazole derivative, illustrating the typical improvements seen with microwave assistance.
Catalytic Methods for C-N and C-O Bond Formation in Benzotriazole Derivatives
The formation of carbon-nitrogen (C-N) and carbon-oxygen (C-O) bonds is fundamental to the synthesis and functionalization of benzotriazole derivatives. Catalytic methods, particularly those employing transition metals, have become indispensable tools for achieving these transformations with high efficiency and selectivity.
Palladium-catalyzed cross-coupling reactions have been extensively utilized for the formation of C-N bonds in the synthesis of N-substituted benzotriazoles. These methods offer a versatile approach for introducing a wide range of substituents onto the benzotriazole nitrogen atoms. For instance, the palladium-catalyzed arylation of anilines has been adapted for the construction of nitrogen-based dibenzo-fused heterocycles, a strategy that can be applied to benzotriazole precursors. Furthermore, palladium catalysis has enabled the synthesis of π-conjugated polymers containing benzotriazole units through direct C-H cross-coupling polycondensation, demonstrating the power of this approach in materials science applications. A notable advancement is the development of asymmetric denitrogenative cycloaddition of benzotriazoles with dienes, facilitated by palladium and chiral ligands, to produce enantioenriched hexahydrocarbazoles and indolines.
Copper-catalyzed reactions also play a significant role in C-N bond formation. Benzotriazole and its derivatives can act as efficient ligands in copper-catalyzed coupling reactions, facilitating transformations such as the amination of aryl halides.
While direct catalytic methods for the formation of C-O bonds on the 4-hydroxy position of benzotriazole derivatives are less commonly reported, the reactivity of the hydroxyl group is well-established, particularly in the context of 1-Hydroxybenzotriazole (B26582) (HOBt) chemistry. HOBt is a widely used reagent in peptide synthesis, where it acts as a coupling additive. Its hydroxyl group can be activated and subsequently displaced by nucleophiles. Although not a direct catalytic C-O bond formation on the benzotriazole ring with an external partner, this reactivity is harnessed in the synthesis of 1-alkoxy-1H-benzotriazoles from HOBt derivatives. beilstein-journals.org The simultaneous use of HOBt and copper(II) chloride as additives in peptide synthesis further underscores the interaction of the hydroxyl group with metal centers, which can influence its reactivity. nih.gov
The following table summarizes selected catalytic methods for bond formation in benzotriazole derivatives:
| Catalyst System | Reaction Type | Bond Formed | Substrates | Key Features |
| Palladium Acetate / Chiral Ligand | Asymmetric Denitrogenative Cycloaddition | C-N | Benzotriazoles, 1,3-Dienes | Enantioselective synthesis of aza-heterocycles. acs.org |
| Palladium Acetate | C-H Cross-Coupling Polycondensation | C-C | 5,6-Difluorobenzotriazole, Thiophene derivatives | Synthesis of π-conjugated polymers. mdpi.com |
| Copper(I) Iodide / Benzotriazole Ligand | Cross-Coupling | C-N / C-S | Aryl Halides, Amines/Thiols | Utilizes benzotriazole as a ligand to promote coupling. |
Green Chemistry Principles and Sustainable Approaches in the Synthesis of 4-Amino-1H-benzo[d]bohrium.combeilstein-journals.orgrsc.orgtriazol-7-ol Derivatives
The synthesis of 4-Amino-1H-benzo[d] bohrium.combeilstein-journals.orgrsc.orgtriazol-7-ol derivatives is increasingly being guided by the principles of green chemistry to minimize environmental impact and enhance safety. These approaches focus on the use of alternative energy sources, greener solvents, catalyst-free conditions, and atom economy.
Microwave-assisted synthesis has emerged as a powerful tool in the green synthesis of benzotriazole derivatives. nih.gov This technique significantly reduces reaction times from hours to minutes and often leads to higher product yields compared to conventional heating methods. nih.govrjptonline.org The direct interaction of microwaves with the polar molecules in the reaction mixture allows for rapid and uniform heating, minimizing the formation of byproducts. Various substituted benzotriazoles have been successfully synthesized using this energy-efficient method. nih.govmdpi.comnanobioletters.com
Catalyst-free and solvent-free reactions represent another cornerstone of sustainable synthesis. The development of catalyst-free methods for the synthesis of related heterocyclic compounds, such as benzimidazoles and benzothiazoles, in environmentally benign solvents like ethanol, provides a promising avenue for the synthesis of benzotriazoles. bohrium.comrsc.org Furthermore, solvent-free N-alkylation of benzotriazole has been achieved using basic ionic liquids, which can act as both the catalyst and the reaction medium, simplifying work-up procedures and reducing volatile organic compound (VOC) emissions. researchgate.net
Mechanochemistry , which involves conducting reactions in the solid state by grinding, has been successfully applied to the synthesis of benzotriazole coordination polymers. researchgate.net This solvent-free technique minimizes waste and can lead to the formation of novel polymorphs.
Flow chemistry offers a safer and more scalable approach to the synthesis of benzotriazoles. The metal-free synthesis of benzotriazoles from azides and in situ generated arynes in a continuous flow system has been demonstrated. fu-berlin.de This method minimizes the accumulation of hazardous intermediates and allows for precise control over reaction parameters, enhancing both safety and efficiency. fu-berlin.de
The use of sustainable and reusable catalysts is also a key aspect of green chemistry. A copper-free protocol for the synthesis of 1,2,3-triazoles using reusable zinc oxide nanocrystals in water has been developed, showcasing the potential for environmentally friendly catalytic systems in the synthesis of related heterocycles. rsc.org
The following table highlights various green and sustainable approaches applicable to the synthesis of benzotriazole derivatives:
| Green Chemistry Approach | Key Principle | Example Application | Advantages |
| Microwave-Assisted Synthesis | Alternative Energy Source | Synthesis of N-substituted benzylidene-2-(1H-benzotriazol-1-yl) acetohydrazide derivatives rjptonline.org | Reduced reaction times, higher yields, energy efficiency. nih.gov |
| Catalyst-Free Synthesis | Atom Economy, Reduced Waste | Synthesis of benzothiazoles in ethanol bohrium.comrsc.org | Avoids toxic metal catalysts, simplifies purification. |
| Solvent-Free Reactions | Waste Prevention | N-alkylation of benzotriazole using an ionic liquid researchgate.net | Eliminates the need for volatile organic solvents. |
| Mechanochemistry | Solid-State Synthesis | Formation of 1H-Benzotriazole coordination polymers researchgate.net | Solvent-free, potential for new material properties. |
| Flow Chemistry | Process Safety and Scalability | Metal-free synthesis of benzotriazoles from azides and arynes fu-berlin.de | Minimized risk, precise control, easy scale-up. |
| Reusable Catalysts | Catalysis | Synthesis of 1,2,3-triazoles using ZnO nanocrystals in water rsc.org | Catalyst can be recovered and reused, reducing waste. |
Mechanistic Investigations of Chemical Transformations Involving 4 Amino 1h Benzo D 1 2 3 Triazol 7 Ol
Reaction Pathways of Amino and Hydroxyl Groups on the Benzotriazole (B28993) Ring
The amino group at the C4 position of the benzotriazole ring is a key site for nucleophilic reactions. As a primary aromatic amine, its lone pair of electrons can readily attack electrophilic centers. This reactivity is fundamental to many synthetic transformations, allowing for the construction of more complex molecular architectures.
The nucleophilicity of the amino group can be modulated by the electronic environment of the benzotriazole ring system. The presence of the electron-donating hydroxyl group at C7 further enhances the electron density of the aromatic ring, potentially increasing the nucleophilic character of the amino group. However, the triazole moiety itself has electron-withdrawing properties that can temper this effect.
In practice, the amino group of related N-(aminoaryl)benzotriazoles can undergo reactions such as alkylation. For instance, the reduction of 1-(2-nitroaryl)-1H-benzotriazoles in an acidic aqueous-alcoholic medium can lead to the formation of the corresponding amino compound. Under certain conditions, such as the use of 36% hydrochloric acid in an alcohol solvent, the newly formed amino group can be subsequently alkylated by the alcohol. jraic.com This side reaction highlights the nucleophilic potential of the amino group on the benzotriazole scaffold, which can attack the activated alcohol (e.g., protonated alcohol or derived alkyl halide) in a nucleophilic substitution reaction. jraic.com The general principle of amine nucleophilicity is also observed in various other contexts, such as the reaction of amino acids with quinones, where the amino group acts as the primary site of nucleophilic attack. nih.gov
Table 1: Reactivity of the Amino Group
| Reaction Type | Reagent/Conditions | Product Type |
|---|---|---|
| Alkylation | Alcohol, Strong Acid (e.g., 36% HCl) | Secondary Amine |
| Acylation | Acyl Halides, Anhydrides | Amide |
Conversely, the reactivity of the benzotriazole ring can be significantly enhanced by the presence of strongly electron-withdrawing groups. For example, studies on 4-nitrobenzotriazole show that the nitro group at the 4-position is highly activating toward alkylation reactions, although these often occur on the triazole nitrogen atoms under basic conditions rather than on the benzene (B151609) ring. nih.gov In the case of 4-Amino-1H-benzo[d] nih.goviris-biotech.dersc.orgtriazol-7-ol, the electron-donating nature of the amino and hydroxyl groups would likely dominate, making the benzene part of the molecule susceptible to electrophilic attack.
The reactivity of the benzotriazole core is also evident in reactions that proceed via ring-opening. Under certain conditions, such as treatment with N-nitro-benzotriazole with nucleophiles, the benzotriazole ring can open, leading to the formation of o-nitramidophenylazo-compounds or hydrazones. researchgate.net This demonstrates that the core structure is not inert and can undergo significant transformation.
The phenolic hydroxyl group at the C7 position is another site of significant reactivity, capable of undergoing reactions typical of phenols, such as O-alkylation and O-acylation. These reactions are crucial for modifying the properties of the molecule, for instance, by introducing lipophilic chains or protecting the hydroxyl group during subsequent synthetic steps.
O-alkylation: The hydroxyl group can be deprotonated by a suitable base to form a phenoxide ion, which is a potent nucleophile. This phenoxide can then react with alkylating agents like alkyl halides or tosylates to form ethers. The efficiency of this reaction is analogous to the O-alkylation of the closely related 1-hydroxybenzotriazole (B26582) (BtOH). Peptide coupling agents, such as 1H-benzo[d] nih.goviris-biotech.dersc.orgtriazol-1-yl 4-methylbenzenesulfonate (Bt-OTs), have been shown to react with alcohols in the presence of a base to furnish 1-alkoxy-1H-benzotriazoles. nih.govresearchgate.net This transformation proceeds under generally mild conditions with both primary and secondary alcohols. nih.govresearchgate.net A similar pathway can be envisaged for the phenolic hydroxyl of 4-Amino-1H-benzo[d] nih.goviris-biotech.dersc.orgtriazol-7-ol.
O-acylation: The hydroxyl group can be acylated to form esters using reagents like acyl chlorides or carboxylic anhydrides. Chemoselective O-acylation of molecules containing both hydroxyl and amino groups, such as hydroxyamino acids, is often achieved under acidic conditions. nih.gov In this method, the amino group is protonated and thus deactivated towards the acylating agent, allowing the neutral hydroxyl group to react selectively. nih.gov This strategy could be applicable to the selective O-acylation of 4-Amino-1H-benzo[d] nih.goviris-biotech.dersc.orgtriazol-7-ol.
Table 2: Representative Reactions of the Hydroxyl Group
| Reaction Type | Reagents | Conditions | Product |
|---|---|---|---|
| O-Alkylation | R-X (Alkyl Halide), Base (e.g., K2CO3) | DMF | 7-Alkoxy-4-amino-1H-benzotriazole |
Role of the 1H-benzo[d]nih.goviris-biotech.dersc.orgtriazol-7-ol Moiety as a Leaving Group or Activating Agent in Organic Reactions
Derivatives of benzotriazoles, particularly those derived from 1-hydroxybenzotriazole (HOBt), are renowned for their utility as activating agents and leaving groups in organic synthesis, most notably in the formation of amide bonds. nih.gov The 4-amino-7-hydroxy-benzotriazole moiety can be similarly employed, where its derivatized form acts as an excellent leaving group, facilitating acyl transfer and nucleophilic substitution reactions.
The hydroxyl group of 4-Amino-1H-benzo[d] nih.goviris-biotech.dersc.orgtriazol-7-ol, like that of HOBt, can be esterified with a carboxylic acid. The resulting active ester is highly susceptible to nucleophilic attack, making it an efficient acyl-transfer agent. This principle is the cornerstone of many peptide coupling reactions.
The high acylating ability of 1-hydroxybenzotriazole esters is well-documented. rsc.org They react with nucleophiles like amines much more rapidly (ca. 10³-fold faster) than corresponding p-nitrophenyl esters, despite the leaving groups having similar pKa values. rsc.org This enhanced reactivity is akin to that of acid anhydrides. rsc.org The mechanism involves the nucleophile attacking the carbonyl carbon of the active ester, leading to the formation of a tetrahedral intermediate. Subsequent collapse of this intermediate expels the benzotriazole-derived anion, which is a stable and therefore good leaving group. wikipedia.orgnih.gov
The deprotonated form of triazoles can also act as an effective acyl transfer catalyst. organic-chemistry.orgnih.govnih.gov For example, the 1,2,4-triazole anion has been shown to be a potent catalyst for the aminolysis and transesterification of esters, operating via an anionic mechanism where it acts as a temporary acyl carrier. organic-chemistry.orgnih.gov
Table 3: Comparison of Acylating Agents
| Acylating Agent | Relative Reactivity | Leaving Group |
|---|---|---|
| Acyl Chloride | Very High | Cl⁻ |
| Acid Anhydride | High | RCOO⁻ |
| Benzotriazole Ester | High | Benzotriazolate Anion |
| p-Nitrophenyl Ester | Moderate | p-Nitrophenoxide |
The derivatized benzotriazole moiety, specifically the benzotriazolyloxy group (BtO-), can function as an effective leaving group (nucleofuge) in nucleophilic substitution reactions beyond acyl transfer. nih.govresearchgate.net This allows for the conversion of alcohols into other functional groups.
Mechanistic studies involving 1-alkoxy-1H-benzotriazoles, formed from the reaction of alcohols with peptide-coupling agents, have demonstrated the leaving group ability of the benzotriazolyloxy group. nih.gov These 1-alkoxy derivatives can undergo substitution reactions with various nucleophiles, including cyanide, azide, and phenoxide, at elevated temperatures. nih.gov
This reactivity is exemplified in the facile modification of pyrimidine nucleosides. The amide functionality of silyl-protected nucleosides can be activated with BOP reagent (1H-Benzotriazol-1-yloxy-tris(dimethylamino)phosphonium hexafluorophosphate) to form an O⁴-(benzotriazol-1-yl) derivative in situ. This intermediate is then readily displaced by a range of nucleophiles, such as amines, thiols, and alcohols, to yield C4-modified pyrimidine nucleosides in good to excellent yields. nih.gov This process underscores the role of the benzotriazolyloxy moiety as a superior leaving group that enables the efficient substitution at an otherwise unreactive position. nih.gov
Advanced Spectroscopic Characterization and Structural Elucidation of 4 Amino 1h Benzo D 1 2 3 Triazol 7 Ol
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of molecular structures. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.
¹H-NMR and ¹³C-NMR Analysis for Compound Characterization
The ¹³C-NMR spectrum would reveal the number of unique carbon environments in the molecule. The chemical shifts of the carbon atoms in the benzene (B151609) ring would be affected by the attached amino and hydroxyl substituents.
Table 1: Predicted ¹H-NMR and ¹³C-NMR Data for 4-Amino-1H-benzo[d] nih.govluxembourg-bio.combeilstein-journals.orgtriazol-7-ol
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Aromatic CH | 6.0-7.5 | 100-140 |
| C-NH₂ | - | 130-150 |
| C-OH | - | 140-160 |
| C in triazole | - | 120-140 |
| NH₂ | 3.0-5.0 | - |
| OH | 8.0-10.0 | - |
| NH (triazole) | 10.0-13.0 | - |
Note: These are estimated ranges and actual experimental values may vary.
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity and Proximity Elucidation
Two-dimensional (2D) NMR techniques are essential for unambiguously assigning the signals observed in 1D NMR spectra and for determining the connectivity of atoms.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons on the aromatic ring.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of which proton is attached to which carbon.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. HMBC is crucial for piecing together the entire molecular structure by connecting different fragments of the molecule.
Variable-Temperature NMR Studies for Conformational Dynamics
Variable-temperature (VT) NMR studies involve acquiring NMR spectra at different temperatures. This technique could provide insights into dynamic processes such as tautomerism of the triazole ring and restricted rotation around the C-N and C-O bonds. Changes in the NMR spectra as a function of temperature can be used to determine the energy barriers for these processes.
Vibrational Spectroscopy (IR, FTIR) for Functional Group Identification and Bond Characterization
Infrared (IR) and Fourier-Transform Infrared (FTIR) spectroscopy are used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
For 4-Amino-1H-benzo[d] nih.govluxembourg-bio.combeilstein-journals.orgtriazol-7-ol, the IR spectrum would be expected to show characteristic absorption bands for:
O-H stretching: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group.
N-H stretching: Sharp bands in the region of 3300-3500 cm⁻¹ for the primary amine (NH₂) group and a broader band for the N-H of the triazole ring.
C=C stretching: Bands in the 1450-1600 cm⁻¹ region, characteristic of the aromatic ring.
C-N stretching: Absorptions in the 1250-1350 cm⁻¹ range.
C-O stretching: A band typically found between 1000-1260 cm⁻¹.
Table 2: Expected IR Absorption Frequencies for 4-Amino-1H-benzo[d] nih.govluxembourg-bio.combeilstein-journals.orgtriazol-7-ol
| Functional Group | Expected Frequency Range (cm⁻¹) |
|---|---|
| O-H (hydroxyl) | 3200-3600 (broad) |
| N-H (amine) | 3300-3500 (sharp) |
| N-H (triazole) | 3100-3300 (broad) |
| C-H (aromatic) | 3000-3100 |
| C=C (aromatic) | 1450-1600 |
| C-N | 1250-1350 |
Mass Spectrometry (MS, HRMS) for Molecular Weight Confirmation and Fragmentation Pattern Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.
High-resolution mass spectrometry (HRMS) would provide a very accurate mass measurement of the molecular ion, allowing for the determination of the elemental composition of 4-Amino-1H-benzo[d] nih.govluxembourg-bio.combeilstein-journals.orgtriazol-7-ol. The fragmentation pattern observed in the mass spectrum would offer clues about the stability of different parts of the molecule and the connectivity of the atoms.
Quantum Chemical Calculations for Molecular Geometry Optimization and Electronic Structure
Quantum chemical calculations are fundamental to understanding the molecular structure and properties of benzotriazole (B28993) derivatives. These methods are used to find the most stable three-dimensional arrangement of atoms (geometry optimization) and to describe the distribution of electrons within the molecule.
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. It is favored for its balance of accuracy and computational efficiency. In studies of benzotriazole derivatives, DFT methods, particularly using the B3LYP functional, are commonly employed to optimize molecular geometries and calculate various molecular properties.
For instance, in computational studies of hydroxybenzotriazoles, the B3LYP method combined with basis sets like 6-31G* or 6-311++G** has been used to determine stable conformations, bond lengths, and bond angles. These calculations are crucial for understanding how substituents, such as the amino and hydroxyl groups in 4-Amino-1H-benzo[d]triazol-7-ol, would influence the geometry of the benzotriazole core. DFT is also the foundation for calculating other parameters discussed below, including vibrational frequencies and molecular orbital energies.
Ab Initio Methods (e.g., Hartree-Fock)
Ab initio methods, such as Hartree-Fock (HF), are quantum calculations derived directly from theoretical principles without the use of experimental data. While often less accurate than DFT for many applications due to the lack of electron correlation, HF is a foundational method. In studies of various benzotriazoles, Restricted Hartree-Fock (RHF) calculations with basis sets like 6-31G* have been performed to analyze their geometries and electronic properties. Comparing HF results with DFT results allows researchers to assess the importance of electron correlation in describing the chemical system.
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies) via GIAO Method
Computational chemistry provides powerful tools for predicting spectroscopic data, which can aid in the structural elucidation and characterization of newly synthesized compounds.
The Gauge-Including Atomic Orbital (GIAO) method is a popular and reliable approach for calculating NMR chemical shifts. This method, typically used in conjunction with DFT (e.g., B3LYP/6-311++G**), computes the magnetic shielding tensors for each nucleus. The calculated shieldings are then converted to chemical shifts by referencing them against a standard compound like tetramethylsilane (TMS). For benzotriazole and its derivatives, GIAO calculations have been successfully used to assign ¹H, ¹³C, and ¹⁵N NMR spectra and to study tautomeric equilibria in solution.
Theoretical vibrational frequencies are calculated to interpret and assign experimental infrared (IR) and Raman spectra. These calculations are typically performed at the same level of theory (e.g., B3LYP/6-311++G**) used for geometry optimization. The output provides the frequencies and intensities of the vibrational modes, which correspond to specific bond stretches, bends, and torsions within the molecule. For benzotriazoles, these calculations have been essential for assigning the complex vibrational modes of the fused ring system and identifying characteristic "marker bands".
Analysis of Molecular Orbitals and Electron Density Distributions
The electronic behavior and reactivity of a molecule are governed by its molecular orbitals, particularly the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of chemical reactivity and stability. In studies of various benzotriazole derivatives, analysis of the HOMO and LUMO has been used to understand their reactivity and inhibition properties. The distribution of these orbitals shows which atoms are most involved in electron donation and acceptance. For example, in many heterocyclic systems, the HOMO is often distributed over the π-system and heteroatoms. Electron density distribution analysis, derived from DFT calculations, reveals how electrons are shared between atoms, providing insight into bonding and polarity.
Electrostatic Potential Surface (ESP) Analysis for Reactivity Prediction
The Electrostatic Potential (ESP) surface, or molecular electrostatic potential (MEP) map, is a valuable tool for understanding and predicting a molecule's reactive behavior. It maps the electrostatic potential onto the molecule's electron density surface.
Different colors are used to represent regions of varying potential:
Red: Regions of negative potential, rich in electrons, which are susceptible to electrophilic attack. These are often associated with lone pairs on heteroatoms like nitrogen and oxygen.
Blue: Regions of positive potential, electron-poor, which are susceptible to nucleophilic attack. These are typically found around hydrogen atoms bonded to electronegative atoms.
Green/Yellow: Regions of neutral or intermediate potential.
For benzotriazole derivatives, ESP maps can identify the most likely sites for intermolecular interactions, such as hydrogen bonding, and predict how the molecule will interact with biological targets or other reagents. The amino and hydroxyl groups of 4-Amino-1H-benzo[d]triazol-7-ol would be expected to create distinct regions of negative (around O and N atoms) and positive (around the H atoms of -NH₂ and -OH) potential, guiding its interactions.
Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Stability
Natural Bond Orbital (NBO) analysis is a computational technique that translates the complex, delocalized molecular orbitals from a quantum chemical calculation into a more intuitive picture of localized bonds, lone pairs, and antibonding orbitals, which aligns with Lewis structures.
Computational and Theoretical Insights into 4-Amino-1H-benzo[d] mdpi.commdpi.comscielo.brtriazol-7-ol
Detailed computational and theoretical studies specifically focused on the compound 4-Amino-1H-benzo[d] mdpi.commdpi.comscielo.brtriazol-7-ol are not extensively available in the public domain. Scientific literature often investigates related benzotriazole, benzimidazole, and other triazole derivatives, employing a range of computational techniques to predict their properties and potential applications. These methodologies provide a framework for how 4-Amino-1H-benzo[d] mdpi.commdpi.comscielo.brtriazol-7-ol could be theoretically characterized.
While direct research on the target compound is limited, the following sections outline the established computational approaches that would be used for its analysis, based on studies of analogous molecular structures.
Exploration of 4 Amino 1h Benzo D 1 2 3 Triazol 7 Ol As a Chemical Scaffold in Academic Research
Design and Synthesis of Novel Derivatives of 4-Amino-1H-benzo[d]nih.govnih.govijpp.org.intriazol-7-ol
The versatility of the 4-Amino-1H-benzo[d] nih.govnih.govijpp.org.intriazol-7-ol scaffold stems from its amenable functional groups—the 4-amino and 7-hydroxyl moieties—as well as the aromatic benzene (B151609) ring. These sites allow for systematic structural modifications to fine-tune the molecule's physicochemical and biological properties.
The primary amino group at the 4-position is a key site for derivatization, allowing for the introduction of a wide range of substituents through well-established chemical reactions.
Acylation: The amino group can be readily acylated to form amide derivatives. N-acyl-1H-benzotriazoles are recognized as stable and easy-to-handle acylating agents, highlighting the utility of this transformation within the benzotriazole (B28993) class. nih.gov This reaction typically involves treating the parent amine with an acyl chloride or anhydride under basic conditions. Such modifications can significantly alter the electronic and steric properties of the molecule.
Alkylation: N-alkylation introduces alkyl groups onto the amino moiety. nih.gov This can be achieved using various alkylating agents, such as alkyl halides. This modification allows for the modulation of the compound's lipophilicity and basicity.
Schiff Base Formation: The condensation of the primary amino group with various aldehydes or ketones yields imines, commonly known as Schiff bases. ekb.egchemrevlett.com This reaction is a cornerstone for generating molecular diversity, as a vast array of carbonyl compounds can be employed. researchgate.net The resulting azomethine group (–C=N–) is a key functional group in many biologically active compounds. ekb.eg Studies on other amino-triazoles have demonstrated the synthesis of Schiff bases by reacting the amine with substituted aldehydes in a suitable solvent, often with acid catalysis. researchgate.netnih.gov
| Modification Type | Reagents & Conditions | Resulting Functional Group | Reference Example |
| Acylation | Acyl chlorides, Anhydrides | Amide | Synthesis of N-acyl-1H-benzotriazole derivatives. nih.gov |
| Alkylation | Alkyl halides, Base | Secondary/Tertiary Amine | TBAF-assisted N-alkylation of 1H-benzotriazole. nih.gov |
| Schiff Base Formation | Aldehydes, Ketones, Acid catalyst | Imine (Azomethine) | Reaction of 4-amino-1,2,4-triazole with substituted ketones. researchgate.net |
The hydroxyl group at the 7-position provides another critical handle for structural diversification, enabling the synthesis of ethers and esters.
O-Alkylation: This modification converts the hydroxyl group into an ether linkage. A common method involves the reaction of a hydroxyl-substituted benzotriazole with an alkyl halide in the presence of a base. For instance, the O-alkylation of 1H-benzo[d] nih.govnih.govijpp.org.intriazol-1-ol (HOBt), a structurally related compound, has been achieved using propargyl bromide and anhydrous potassium carbonate in DMF to yield an O-alkynyl derivative. mdpi.comresearchgate.net This specific modification is particularly useful for subsequent reactions like copper-catalyzed click chemistry. mdpi.com
O-Acylation: Ester derivatives can be synthesized through the acylation of the hydroxyl group. This reaction typically uses acylating agents like acyl chlorides or anhydrides. Benzotriazole esters, in particular, have been investigated as a distinct class of enzyme inhibitors, where the benzotriazole portion functions as an effective leaving group in reactions with nucleophilic residues at an enzyme's active site. nih.gov
| Modification Type | Reagents & Conditions | Resulting Functional Group | Reference Example |
| O-Alkylation | Propargyl bromide, K₂CO₃, DMF | Ether (Alkoxy) | Synthesis of 1-(Prop-2-yn-1-yloxy)-1H-benzo[d] nih.govnih.govijpp.org.intriazole. mdpi.comresearchgate.net |
| O-Acylation | Acyl Halides, Anhydrides | Ester | Formation of stable benzotriazole esters for enzyme inhibition studies. nih.gov |
The aromatic core of the benzotriazole system is amenable to electrophilic aromatic substitution, allowing for the introduction of various substituents directly onto the benzene ring. The existing electron-donating amino and hydroxyl groups are expected to activate the ring towards substitution and direct incoming electrophiles to specific positions. Potential modifications include halogenation, nitration, or sulfonation, which can profoundly influence the molecule's electronic properties and its ability to engage in specific interactions with biological targets. For example, the introduction of chloro-substituents has been explored in other phenoxyacetyl benzotriazoles. nih.gov
Molecular hybridization is a powerful strategy in drug discovery that involves covalently linking two or more pharmacophores to create a single molecule with potentially enhanced or novel biological activities. nih.gov The 4-Amino-1H-benzo[d] nih.govnih.govijpp.org.intriazol-7-ol scaffold is an excellent candidate for creating such hybrids.
Quinoline: Quinoline is a privileged scaffold found in numerous bioactive compounds. nih.gov Hybrids of benzotriazole and quinoline have been synthesized, often utilizing click chemistry to link an O-alkynyl benzotriazole derivative with an azido-quinoline. mdpi.comresearchgate.netdoaj.org
Pyrazole: Pyrazole-containing moieties can be incorporated, for instance, through the formation of Schiff bases between an amino-triazole and a pyrazole-4-carbaldehyde. scielo.org.co
Thiazolidine: The thiazolidinone ring is another important heterocyclic system in medicinal chemistry. Research has demonstrated the synthesis of thiazolidinone-1,2,3-triazole hybrids via copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. nih.gov
Thiadiazole: Thiadiazole and its bioisostere, benzothiazole, have been incorporated into hybrid structures with triazoles to explore their combined biological potential. nih.govnih.gov
| Hybrid Scaffold | Linking Chemistry Example | Reference |
| Quinoline | Copper-Catalyzed Azide-Alkyne Cycloaddition (Click Chemistry) | mdpi.comresearchgate.net |
| Pyrazole | Schiff Base Formation | scielo.org.co |
| Thiazolidine | Copper-Catalyzed Azide-Alkyne Cycloaddition (Click Chemistry) | nih.gov |
| Thiadiazole | Multi-step synthesis to form benzo researchgate.netresearchgate.netimidazo[1,2-d] nih.govnih.govresearchgate.netthiadiazole hybrids | nih.gov |
Applications of Benzotriazole and Related Triazole Scaffolds in Target-Oriented Chemical Research
Derivatives of benzotriazole have been extensively studied for their interactions with various biological targets, particularly enzymes. This research has provided valuable insights into their mechanisms of action and has established the benzotriazole scaffold as a versatile tool in chemical biology.
The benzotriazole scaffold has proven to be effective in the design of potent enzyme inhibitors targeting various enzyme classes.
Protease Inhibition: Stable benzotriazole esters have been identified as highly potent, mechanism-based inactivators of the SARS-CoV 3CL protease (3CLpro), an enzyme essential for viral replication. nih.gov The proposed mechanism of action involves the acylation of the active site cysteine residue (Cys145) by the benzotriazole ester. nih.gov In this process, the catalytic dyad of the enzyme facilitates a nucleophilic attack from the cysteine thiol onto the ester's carbonyl carbon, leading to the formation of a covalent acyl-enzyme intermediate and the release of the hydroxybenzotriazole leaving group. nih.govresearchgate.net This irreversible inactivation highlights a powerful strategy for designing covalent inhibitors. nih.gov
Cytochrome P450 Inhibition: Benzotriazole derivatives have been investigated as inhibitors of cytochrome P450 enzymes. ijpp.org.in Specifically, the benzotriazole ring can serve as a bioisosteric replacement for the triazole ring found in many antifungal drugs that target lanosterol 14α-demethylase (CYP51). nih.govijpp.org.in These drugs inhibit the biosynthesis of ergosterol, an essential component of fungal cell membranes, by interacting with the heme iron atom in the enzyme's active site. ijpp.org.in The ability of the benzotriazole nucleus to modulate the activity of other heterocyclic rings makes it a valuable component in designing new enzyme inhibitors. nih.gov
| Enzyme Target | Inhibitor Class | Proposed Mechanism of Action | References |
| SARS-CoV 3CL Protease | Benzotriazole Esters | Irreversible acylation of active site Cysteine (Cys145) | nih.govresearchgate.net |
| Fungal Cytochrome P450 (CYP51) | Benzotriazole analogues | Coordination to heme iron, blocking substrate binding | nih.govijpp.org.in |
Enzyme Inhibition Studies and Mechanism of Action
Inhibition of Poly-ADP-ribose polymerases (PARP enzymes) by related scaffolds
The benzotriazole scaffold, an isostere of the purine (B94841) nucleus found in essential biomolecules like ATP, is recognized as a privileged structure in medicinal chemistry for developing novel bioactive compounds. nih.gov Its structural features allow it to serve as a versatile backbone for designing inhibitors of various enzymes, including Poly (ADP-ribose) polymerases (PARPs). PARP enzymes are crucial for cellular processes such as DNA damage repair, and their inhibition is a key strategy in cancer therapy, particularly in cancers with mutations in BRCA1 or BRCA2 genes. nih.govnih.gov
Research into related heterocyclic scaffolds has yielded potent PARP inhibitors. For instance, the wikipedia.orgnih.govresearchgate.nettriazolo[3,4-b]benzothiazole (TBT) scaffold has been identified as a novel nicotinamide mimic that competitively binds to the catalytic domain of PARP enzymes. researchgate.netacs.org Modifications on this scaffold have led to compounds with nanomolar inhibitory concentrations (IC50) against specific PARP isoforms. One such derivative, compound 21 (structure not provided in source), showed an IC50 of 180 nM against PARP10 and 300 nM against PARP15, demonstrating selectivity for mono-ADP-ribosylating (mono-ARTs) over poly-ADP-ribosylating (poly-ARTs) enzymes. acs.org Another derivative, OUL232 , based on a benzo researchgate.netnih.govthiazolo[2,3-c] wikipedia.orgnih.govresearchgate.nettriazole scaffold, was found to be a selective, low-nanomolar inhibitor of PARP10. researchgate.net
Similarly, hybrids incorporating the 1,2,4-triazole ring have been developed as dual inhibitors. Indolyl-1,2,4-triazole hybrids have shown promise in targeting both Epidermal Growth Factor Receptor (EGFR) and PARP-1. acs.org Specifically, compounds 12b and 13b (structures not provided in source) exhibited significant cytotoxic activity against breast (MCF-7) and liver (HepG2) cancer cells, functioning as dual inhibitors of these key cancer-related proteins. acs.orgresearchgate.net Benzoxazole derivatives have also been explored as PARP-2 inhibitors, with compounds 12 and 27 (structures not provided in source) emerging as potent inhibitors with IC50 values of 0.07 µM and 0.057 µM, respectively. nih.gov These findings underscore the potential of designing multi-targeting agents based on triazole and related heterocyclic systems for cancer therapy.
Table 1: Inhibition of PARP Enzymes by Related Scaffolds
| Compound/Scaffold | Target PARP | IC50 Value | Reference |
|---|---|---|---|
| OUL232 (benzo researchgate.netnih.govthiazolo[2,3-c] wikipedia.orgnih.govresearchgate.nettriazole) | PARP10 | Low nanomolar | researchgate.net |
| wikipedia.orgnih.govresearchgate.nettriazolo[3,4-b]benzothiazole (TBT ) derivative 21 | PARP10 | 180 nM | acs.org |
| wikipedia.orgnih.govresearchgate.nettriazolo[3,4-b]benzothiazole (TBT ) derivative 21 | PARP15 | 300 nM | acs.org |
| Benzoxazole derivative 12 | PARP-2 | 0.07 µM | nih.gov |
| Benzoxazole derivative 27 | PARP-2 | 0.057 µM | nih.gov |
| Indolyl-triazole hybrid 12b | PARP-1/EGFR | 2.67 µM (MCF-7) | acs.org |
Catalase Inhibition by Triazole Derivatives
Triazole derivatives have been identified as effective inhibitors of catalase, an antioxidant enzyme. nih.gov The compound 3-Amino-1,2,4-triazole (3-AT) is a well-known inhibitor of catalase activity. nih.gov Research has shown that inhibiting endogenous catalase with 3-AT can increase the toxicity of amyloid-beta peptide, which is implicated in Alzheimer's disease. nih.gov This suggests that the protective function of catalase against amyloid-beta cytotoxicity requires an active enzyme. nih.gov The use of 3-AT in these studies helps to elucidate the role of catalase in neurodegenerative pathologies.
Imidazoleglycerol-phosphate dehydratase (HIS3) Inhibition
Imidazoleglycerol-phosphate dehydratase (IGPD) is an essential enzyme in the histidine biosynthesis pathway in bacteria, plants, and yeast, but it is absent in humans. nih.govfrontiersin.orgmdpi.com This makes it a selective target for the development of herbicides and antimicrobial agents. mdpi.comresearchgate.net The gene encoding for IGPD in yeast is HIS3. wikipedia.orgfrontiersin.org
The 1,2,4-triazole ring is a key structural feature in many IGPD inhibitors, as it can mimic the imidazole heterocycle of the enzyme's natural substrate. mdpi.com3-Amino-1,2,4-triazole (3-AT) , also known as amitrole, is used as a competitive inhibitor of the yeast HIS3 gene product. wikipedia.orgnih.gov Other triazole derivatives have been investigated as potential inhibitors of mycobacterial IGPD. nih.govmdpi.com For example, β-(1,2,4-Triazole-3-yl)-DL-alanine (DLA) has demonstrated efficient in vitro inhibition of Mycobacterium tuberculosis IGPD in the lower micromolar range and exhibits bactericidal activity. nih.gov Crystal structures of the enzyme-inhibitor complex have confirmed that DLA binds to the active site, mimicking the substrate. nih.gov
Table 2: Inhibition of Imidazoleglycerol-phosphate dehydratase (IGPD) by Triazole Derivatives
| Inhibitor | Target Organism/Enzyme | Type of Inhibition | Reference |
|---|---|---|---|
| 3-Amino-1,2,4-triazole (3-AT) | Yeast (HIS3 product) | Competitive | wikipedia.org |
| β-(1,2,4-Triazole-3-yl)-DL-alanine (DLA) | Mycobacterium tuberculosis IGPD | Active site binding | nih.gov |
| Triazole phosphonates | Plant IGPD | Potent inhibition (nanomolar Ki) | researchgate.net |
Tyrosine Kinase Receptor Inhibition (EGFR, VEGFR-2) by related compounds
Receptor tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), are critical targets in cancer therapy due to their role in cell proliferation and angiogenesis. nih.govnih.gov Various heterocyclic scaffolds related to benzotriazole, such as benzothiazole, benzimidazole, and indolyl-triazoles, have been explored for their potential to inhibit these kinases.
Benzothiazole derivatives have been shown to act as EGFR tyrosine kinase (EGFR-TK) inhibitors by competing with ATP for binding at the catalytic domain. nih.gov Similarly, certain 1,2-disubstituted benzimidazoles have displayed potent inhibitory activity against VEGFR-2, with IC50 values in the sub-micromolar range, comparable to the multi-kinase inhibitor sorafenib. mdpi.com
Hybrid molecules containing a 1,2,4-triazole moiety have also been developed as dual inhibitors. For instance, indolyl-triazole hybrids have demonstrated the ability to inhibit both EGFR and PARP-1. acs.orgresearchgate.net The compound 13b from this class showed potent cytotoxicity against liver cancer (HepG2) cells with an IC50 value of 0.32 µM. acs.org This dual-target approach is a promising strategy for overcoming resistance mechanisms in cancer cells. nih.gov
Table 3: Inhibition of Tyrosine Kinase Receptors by Related Compounds
| Compound/Scaffold | Target Kinase | IC50 Value | Cell Line | Reference |
|---|---|---|---|---|
| Indolyl-triazole hybrid 13b | EGFR/PARP-1 | 0.32 µM | HepG2 | acs.org |
| Indolyl-triazole hybrid 12b | EGFR/PARP-1 | 3.21 µM | HepG2 | acs.org |
| 1,2-disubstituted benzimidazoles (e.g., 13d, 13f ) | VEGFR-2 | 0.09 - 0.40 µM | (Biochemical Assay) | mdpi.com |
Carbonic Anhydrase and Aromatase Inhibition by Triazoles
Triazole-containing compounds are prominent in the design of inhibitors for both carbonic anhydrase (CA) and aromatase, two enzymes with significant therapeutic applications.
Carbonic Anhydrase Inhibition: Carbonic anhydrases are zinc-containing enzymes involved in various physiological processes. frontiersin.org Inhibitors of specific CA isoforms, particularly the tumor-related hCA IX and XII, are sought after as anticancer agents. nih.gov Sulfonamide-based compounds are classic CA inhibitors, and incorporating a triazole scaffold has led to the development of potent and selective inhibitors. For example, a series of 1,2,4-triazole[1,5-a]pyrimidine derivatives showed effective inhibition of hCA IX, with Ki values as low as 4.7 nM, and demonstrated high selectivity over off-target isoforms hCA I and II.
Aromatase Inhibition: Aromatase is a key enzyme in estrogen biosynthesis, and its inhibition is a cornerstone of therapy for hormone-dependent breast cancer. Several successful aromatase inhibitors, such as Letrozole and Anastrozole , feature a 1,2,4-triazole ring which is crucial for coordinating with the heme iron atom of the enzyme. researchgate.netresearchgate.net Research continues to explore novel triazole-based scaffolds to improve potency and selectivity. For instance, new 1,2,3-triazole/1,2,4-triazole hybrids have been synthesized and evaluated, with some compounds showing potent aromatase inhibition with IC50 values in the nanomolar range (e.g., compound 6b with IC50 = 0.09 µM), albeit less potent than letrozole. nih.gov
Table 4: Inhibition of Carbonic Anhydrase and Aromatase by Triazoles
| Compound/Scaffold | Target Enzyme | Inhibition Value (Ki or IC50) | Reference |
|---|---|---|---|
| 1,2,4-Triazole[1,5-a]pyrimidine derivative 53 | hCA IX | Ki = 4.7 nM | |
| 1,2,3-Triazole/1,2,4-triazole hybrid 6b | Aromatase | IC50 = 0.09 µM | nih.gov |
| Letrozole | Aromatase | IC50 = 2.8 nM | nih.gov |
Acetylcholinesterase Interaction and Neurodegeneration Research
The inhibition of cholinesterases, particularly acetylcholinesterase (AChE), is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease. nih.govnih.gov The benzotriazole and triazole scaffolds have been extensively used to develop new cholinesterase inhibitors. whiterose.ac.ukresearchgate.netresearchgate.net
Several studies have reported benzotriazole derivatives with potent dual inhibitory activity against both AChE and butyrylcholinesterase (BuChE). whiterose.ac.uk For instance, an α-butyl-(R)-menthyl-benzotriazole derivative (5a-iii ) demonstrated excellent AChE inhibition with an IC50 value of 44.03 nM, while its α-methyl analog (5a-i ) was a potent BuChE inhibitor with an IC50 of 80.74 nM. whiterose.ac.uk The development of multi-target-directed ligands (MTDLs) is a promising approach for complex neurodegenerative diseases. nih.gov Benzothiazole derivatives, structurally related to benzotriazoles, have been designed as MTDLs targeting the histamine H3 receptor as well as AChE, BuChE, and monoamine oxidase B (MAO-B). nih.gov
Table 5: Inhibition of Cholinesterases by Benzotriazole Derivatives
| Compound | Target Enzyme | IC50 Value | Reference |
|---|---|---|---|
| 5a-iii (α-butyl-(R)-menthyl-benzotriazole) | AChE | 44.03 nM | whiterose.ac.uk |
| 5a-i (α-methyl-(R)-menthyl-benzotriazole) | BuChE | 80.74 nM | whiterose.ac.uk |
| 3s (pyrrolidin-1-yl-(6-((5-(pyrrolidin-1-yl)pentyl)oxy)benzo[d]thiazol-2-yl)methanone) | AChE | 6.7 µM | nih.gov |
| 3s (pyrrolidin-1-yl-(6-((5-(pyrrolidin-1-yl)pentyl)oxy)benzo[d]thiazol-2-yl)methanone) | BuChE | 2.35 µM | nih.gov |
Cyclin-Dependent Kinase (CDK) Inhibition
Cyclin-dependent kinases (CDKs) are key regulators of the cell cycle, and their aberrant activation is a hallmark of many cancers. mdpi.com Consequently, CDK inhibitors are a major focus of cancer drug discovery. nih.gov The benzotriazole and triazole scaffolds have been incorporated into numerous compounds designed to target CDKs. researchgate.netnih.govresearchgate.net
A variety of triazole-containing structures have been reported as potent CDK inhibitors. A series of 1-acyl-1H- wikipedia.orgnih.govresearchgate.nettriazole-3,5-diamine analogues were synthesized and found to have potent and selective inhibitory activities against CDK1 and CDK2. researchgate.net Novel indolyl 1,2,4-triazole derivatives were designed as CDK4/6 inhibitors, with inhibitory activities ranging from 0.049 µM to 3.031 µM on CDK4. nih.gov Furthermore, pyrimidine-benzotriazole derivatives have been identified as multi-kinase inhibitors, with potent activity against CDKs. One promising molecule, 12O , showed excellent antiproliferative activity against the SiHa cell line with an IC50 value of 0.009 µM and was a potent inhibitor of several CDKs in the nanomolar range. researchgate.netresearchgate.net
Table 6: Inhibition of Cyclin-Dependent Kinases (CDKs) by Related Scaffolds
| Compound/Scaffold | Target CDK | IC50 Value | Reference |
|---|---|---|---|
| Pyrimidine-benzotriazole derivative 12O | CDKs (various) | Nanomolar range | researchgate.net |
| Indolyl 1,2,4-triazole derivatives | CDK4 | 0.049 µM - 3.031 µM | nih.gov |
| 1-Acyl-1H- wikipedia.orgnih.govresearchgate.nettriazole-3,5-diamine analogues | CDK1/CDK2 | Potent and selective | researchgate.net |
Exploration as Chemical Probes for Biological Systems and Actin Binding
While direct studies detailing the use of 4-Amino-1H-benzo[d] nih.govnih.govresearchgate.nettriazol-7-ol as a specific probe for actin binding are not prominent in publicly available literature, the principles of using small molecules as chemical probes for biological systems are well-established. Chemical probes are instrumental in visualizing and studying the dynamics of cellular components like the actin cytoskeleton.
Fluorescently labeled molecules are often employed to investigate the structure and dynamics of the cytoskeleton. For instance, fluorescent actin conjugates, created by reacting actin residues with dyes, are used to study cytoskeletal rearrangements. Probes such as pyrene iodoacetamide are valuable for monitoring the kinetics of actin polymerization, as their fluorescence properties change upon polymerization thermofisher.com. Similarly, other compounds like 7-Chloro-4-nitrobenzeno-2-oxa-1,3-diazole chloride (NBD-Cl) have been used to label specific residues on actin, creating probes whose fluorescence is sensitive to the polymerization state of actin nih.gov.
The exploration of a molecule like 4-Amino-1H-benzo[d] nih.govnih.govresearchgate.nettriazol-7-ol for such purposes would involve its functionalization with a fluorophore. The inherent structure of the benzotriazole could then be assessed for its ability to bind to actin or other biological targets, and how such binding influences the fluorophore's signal, thereby providing a readout for biological activity. The development of new chemical probes is crucial for advancing our understanding of cellular processes, and scaffolds like benzotriazoles offer a potential starting point for the synthesis of novel probes.
Ligand Design for Protein-Ligand Interactions and Specific Receptors
The design of ligands that bind with high affinity and specificity to protein targets is a cornerstone of drug discovery. The 4-Amino-1H-benzo[d] nih.govnih.govresearchgate.nettriazol-7-ol scaffold possesses key features that are advantageous in ligand design. The amino and hydroxyl groups can serve as hydrogen bond donors and acceptors, crucial for forming specific interactions with amino acid residues in a protein's binding pocket. The aromatic benzotriazole core provides a rigid structure that can be appropriately substituted to optimize binding.
In the broader context of medicinal chemistry, the 1,2,3-triazole ring is a well-known pharmacophore and is often synthesized via copper-catalyzed azide-alkyne cycloaddition ("click chemistry") nih.govresearchgate.netmdpi.com. This synthetic accessibility allows for the creation of diverse libraries of compounds for screening against various protein targets. For example, derivatives of 1,2,3-triazoles have been explored as potential molecular probes for tau protein, which is implicated in Alzheimer's disease nih.gov.
The design process for a ligand based on the 4-Amino-1H-benzo[d] nih.govnih.govresearchgate.nettriazol-7-ol scaffold would involve computational modeling to predict its binding mode to a target receptor. The amino and hydroxyl substituents could be key interaction points. For instance, in the design of ligands for aminergic G protein-coupled receptors (GPCRs), a common feature is an electrostatic interaction between a protonatable nitrogen atom on the ligand and a conserved aspartic acid residue on the receptor nih.gov. The amino group on the benzotriazole scaffold could potentially fulfill a similar role. Subsequent chemical synthesis would then produce analogues with modified substituents to improve potency and selectivity.
Modulators of Nuclear Receptors (e.g., PXR inverse agonists and antagonists)
The pregnane X receptor (PXR) is a nuclear receptor that plays a critical role in regulating the metabolism of foreign substances (xenobiotics) and drugs. As such, modulators of PXR activity, including antagonists and inverse agonists, are of significant therapeutic interest to prevent adverse drug-drug interactions.
Research into PXR modulators has identified the 1H-1,2,3-triazole scaffold as a promising starting point for the development of potent inhibitors. While not specifically 4-Amino-1H-benzo[d] nih.govnih.govresearchgate.nettriazol-7-ol, a series of 1H-1,2,3-triazole-4-carboxamides have been structurally optimized to act as selective and potent inverse agonists and antagonists of PXR nih.govnih.gov. An inverse agonist is a compound that binds to the same receptor as an agonist but induces an opposite pharmacological response. An antagonist blocks the action of an agonist.
In one study, the optimization of a lead compound led to the discovery of molecules with low nanomolar IC50 values for both binding to PXR and for cellular activity nih.govnih.gov. This indicates a high potency in inhibiting the receptor's function. The research provided insights into how modifications to the triazole scaffold can influence its interaction with PXR, offering a path for the future design of clinical candidates nih.gov. The benzotriazole core of 4-Amino-1H-benzo[d] nih.govnih.govresearchgate.nettriazol-7-ol shares structural similarities with the 1,2,3-triazole derivatives studied, suggesting that it could also be a viable scaffold for developing PXR modulators.
Structure-Activity Relationship (SAR) Studies for 4-Amino-1H-benzo[d]nih.govnih.govresearchgate.nettriazol-7-ol Analogues
Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule relates to its biological activity. For analogues of 4-Amino-1H-benzo[d] nih.govnih.govresearchgate.nettriazol-7-ol, SAR studies would involve systematically modifying different parts of the molecule and assessing the impact on a specific biological endpoint.
Based on research into related 1H-1,2,3-triazole-4-carboxamides as PXR inhibitors, several key SAR insights can be inferred that would be relevant to the 4-Amino-1H-benzo[d] nih.govnih.govresearchgate.nettriazol-7-ol scaffold nih.gov.
Key Areas for Modification and Observed SAR Trends:
Substituents on the Phenyl Rings: In the studied PXR inhibitors, modifications to the phenyl rings attached to the triazole core had a significant impact on activity. The introduction of different functional groups can alter the electronic properties and steric bulk, influencing how the molecule fits into the PXR ligand-binding pocket.
The Linker Group: The nature of the chemical group linking the triazole to other parts of the molecule is critical. In the case of PXR modulators, replacing a sulfonyl linkage with a carbonyl amide linkage was a key step in the optimization process nih.gov.
Substituents on the Triazole Ring: The position and nature of substituents directly on the triazole ring can fine-tune the molecule's activity and selectivity.
The table below summarizes hypothetical SAR exploration based on the findings for 1H-1,2,3-triazole-4-carboxamide PXR inhibitors, which could be applied to analogues of 4-Amino-1H-benzo[d] nih.govnih.govresearchgate.nettriazol-7-ol.
| Scaffold Position | Modification | Observed/Expected Effect on PXR Inhibition |
|---|---|---|
| Amino Group (Position 4) | Conversion to amide or sulfonamide | May alter hydrogen bonding and steric interactions, potentially increasing or decreasing potency. |
| Hydroxyl Group (Position 7) | Alkylation or conversion to an ether | Could impact solubility and interaction with polar residues in the binding pocket. |
| Benzene Ring | Introduction of electron-withdrawing groups | Can alter the electronic distribution of the ring system, potentially affecting pi-stacking interactions with the receptor. |
| Introduction of bulky substituents | May improve binding affinity through van der Waals interactions if the binding pocket can accommodate them. |
Further SAR studies on 4-Amino-1H-benzo[d] nih.govnih.govresearchgate.nettriazol-7-ol analogues would be essential to fully elucidate their potential in various therapeutic areas.
Future Research Directions and Outlook for 4 Amino 1h Benzo D 1 2 3 Triazol 7 Ol
Development of More Efficient, Selective, and Sustainable Synthetic Routes
Future synthetic research will likely focus on developing more efficient, selective, and environmentally benign methods for the synthesis of 4-Amino-1H-benzo[d] gsconlinepress.comgsconlinepress.comnbinno.comtriazol-7-ol and its derivatives. While traditional methods for benzotriazole (B28993) synthesis exist, such as the cyclocondensation of o-phenylenediamines with sodium nitrite in acetic acid, there is a continuous drive towards greener and more sustainable approaches. gsconlinepress.com
Key areas of future development include:
Green Chemistry Approaches : Exploring the use of greener solvents, such as water or bio-based solvents, to replace hazardous organic solvents like DMF. unibo.itnih.gov Additionally, the development of solvent-free reaction conditions, potentially utilizing microwave or thermal techniques, could significantly reduce the environmental impact of synthesis. gsconlinepress.comchemrevlett.com
Catalytic Methods : Investigating novel catalytic systems to improve reaction efficiency and selectivity. This could involve the use of transition metal catalysts or organocatalysts to facilitate the formation of the triazole ring and the introduction of various substituents.
Flow Chemistry : The application of continuous flow technologies can offer advantages in terms of safety, scalability, and product consistency. Future research could focus on developing continuous flow processes for the synthesis of 4-Amino-1H-benzo[d] gsconlinepress.comgsconlinepress.comnbinno.comtriazol-7-ol derivatives.
| Synthetic Approach | Key Features & Advantages | Future Research Focus |
| Solvent-Free Synthesis | Reduced solvent waste, shorter reaction times, potentially higher yields. gsconlinepress.com | Optimization of reaction conditions (temperature, catalysts) for a wider range of derivatives. |
| Microwave-Assisted Synthesis | Rapid heating, shorter reaction times, improved yields. researchgate.net | Exploration of new microwave-transparent reagents and catalysts. |
| Catalytic Methods | Increased efficiency, improved selectivity, lower reaction temperatures. | Development of novel, reusable catalysts to enhance sustainability. |
| Flow Chemistry | Enhanced safety and control, easier scalability, consistent product quality. | Design and optimization of continuous flow reactors for multistep syntheses. |
Advanced Mechanistic Elucidation using State-of-the-Art Experimental and Theoretical Techniques
A deeper understanding of the reaction mechanisms involved in the synthesis and modification of 4-Amino-1H-benzo[d] gsconlinepress.comgsconlinepress.comnbinno.comtriazol-7-ol is crucial for optimizing existing synthetic routes and designing new ones. Future research will leverage a combination of advanced experimental and theoretical techniques to probe these mechanisms in greater detail.
Experimental approaches will likely involve:
In-situ Spectroscopic Techniques : Utilizing techniques such as in-situ NMR and IR spectroscopy to monitor reaction progress and identify transient intermediates. gsconlinepress.com
Isotopic Labeling Studies : Employing isotopically labeled starting materials to trace the pathways of atoms throughout a reaction, providing definitive evidence for proposed mechanisms. beilstein-journals.org
Kinetic Studies : Performing detailed kinetic analyses to determine reaction orders, activation energies, and the influence of various parameters on reaction rates.
Theoretical and computational chemistry will play an increasingly important role in complementing experimental findings. researchgate.net Density Functional Theory (DFT) calculations, for example, can be used to model reaction pathways, calculate transition state energies, and predict the regioselectivity of reactions, providing valuable insights that can guide experimental design.
Integration of Artificial Intelligence and Machine Learning in Scaffold Design and Prediction of Activity
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the design and discovery of novel derivatives of 4-Amino-1H-benzo[d] gsconlinepress.comgsconlinepress.comnbinno.comtriazol-7-ol with desired biological activities. researchgate.netnih.gov These computational tools can analyze vast datasets of chemical structures and biological activities to identify promising new compounds.
Future applications of AI and ML in this area include:
Quantitative Structure-Activity Relationship (QSAR) Modeling : Developing predictive QSAR models to correlate the structural features of 4-Amino-1H-benzo[d] gsconlinepress.comgsconlinepress.comnbinno.comtriazol-7-ol derivatives with their biological activities. slideshare.net This can help in prioritizing the synthesis of compounds with the highest predicted potency.
De Novo Drug Design : Employing generative models, such as recurrent neural networks (RNNs) and generative adversarial networks (GANs), to design novel molecules with optimized properties from scratch. mednexus.org These models can learn the underlying patterns in existing active molecules to generate new, synthetically accessible structures based on the 4-Amino-1H-benzo[d] gsconlinepress.comgsconlinepress.comnbinno.comtriazol-7-ol scaffold.
Scaffold Hopping and Bioisosteric Replacement : Using AI-driven approaches to identify novel scaffolds that can mimic the biological activity of known active compounds, a process known as scaffold hopping. digitellinc.com This can lead to the discovery of new chemical series with improved properties.
| AI/ML Application | Description | Potential Impact on Research |
| QSAR Modeling | Develops mathematical models to predict the biological activity of compounds based on their chemical structure. slideshare.net | Accelerates the identification of promising lead compounds for further investigation. |
| Generative Models | Creates novel chemical structures with desired properties by learning from existing data. mednexus.org | Enables the exploration of a vast chemical space for new drug candidates. |
| Predictive ADMET models | Predicts the Absorption, Distribution, Metabolism, Excretion, and Toxicity of compounds. | Reduces the likelihood of late-stage failures in drug development due to poor pharmacokinetic properties. |
Exploration of Novel Biological Targets and Therapeutic Areas for Derivatives
The benzotriazole scaffold is present in a wide range of biologically active molecules, exhibiting anticancer, antimicrobial, antiviral, and anti-inflammatory properties, among others. researchgate.netijpp.org.in Future research on derivatives of 4-Amino-1H-benzo[d] gsconlinepress.comgsconlinepress.comnbinno.comtriazol-7-ol will aim to identify and validate novel biological targets and explore their potential in new therapeutic areas.
This will involve:
High-Throughput Screening : Screening libraries of 4-Amino-1H-benzo[d] gsconlinepress.comgsconlinepress.comnbinno.comtriazol-7-ol derivatives against a wide range of biological targets to identify new activities.
Target-Based Drug Design : Designing and synthesizing derivatives that are specifically tailored to interact with a particular biological target, such as an enzyme or a receptor, that is implicated in a disease. ijpsjournal.com
Phenotypic Screening : Identifying compounds that produce a desired phenotypic change in cells or organisms, without prior knowledge of the specific biological target.
The structural versatility of the 4-Amino-1H-benzo[d] gsconlinepress.comgsconlinepress.comnbinno.comtriazol-7-ol scaffold allows for the systematic modification of its physicochemical properties, which can be fine-tuned to optimize interactions with different biological targets.
Application as Building Blocks for Complex Supramolecular Architectures and Materials Science Research
Beyond its potential in medicinal chemistry, 4-Amino-1H-benzo[d] gsconlinepress.comgsconlinepress.comnbinno.comtriazol-7-ol and its derivatives can serve as valuable building blocks for the construction of complex supramolecular architectures and advanced materials. nbinno.com The presence of multiple nitrogen atoms in the triazole ring allows for coordination with metal ions, while the aromatic system can participate in π-π stacking interactions.
Future research in this area could explore:
Coordination Polymers and Metal-Organic Frameworks (MOFs) : Utilizing derivatives of 4-Amino-1H-benzo[d] gsconlinepress.comgsconlinepress.comnbinno.comtriazol-7-ol as ligands for the construction of novel coordination polymers and MOFs with interesting catalytic, sensing, or gas storage properties.
Organic Electronics : Investigating the potential of these compounds in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), where the tunable electronic properties of the benzotriazole core could be advantageous. nbinno.com
Corrosion Inhibitors : Building upon the known application of benzotriazole as a corrosion inhibitor, future research could explore the development of more effective and environmentally friendly corrosion inhibitors based on the 4-Amino-1H-benzo[d] gsconlinepress.comgsconlinepress.comnbinno.comtriazol-7-ol scaffold. mdpi.com
The ability to introduce a wide range of functional groups onto the 4-Amino-1H-benzo[d] gsconlinepress.comgsconlinepress.comnbinno.comtriazol-7-ol core makes it a highly adaptable platform for the development of new materials with tailored properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
